molecular formula C8H7N3O3 B1431673 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260386-18-2

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1431673
CAS No.: 1260386-18-2
M. Wt: 193.16 g/mol
InChI Key: BJTMAZBBFMOCIT-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its fused pyrrole and pyridine rings, with methoxy and nitro substituents at the 6 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with suitable electrophiles can lead to the formation of the pyrrolo[2,3-b]pyridine core. Subsequent nitration and methoxylation steps introduce the nitro and methoxy groups, respectively .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-methoxy-5-amino-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

IUPAC Name

6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMAZBBFMOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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